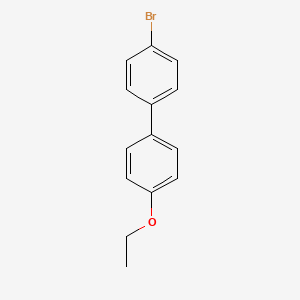

1-(4-Bromophenyl)-4-ethoxybenzene

説明

Significance of Diaryl Ether Motifs in Organic Chemistry and Material Science Contexts

The diaryl ether linkage is a recurring theme in numerous biologically active natural products and synthetic compounds. This structural unit imparts a degree of rotational freedom, allowing the molecule to adopt conformations conducive to binding with biological targets. nih.govtandfonline.com This conformational adaptability, coupled with the electronic influence of the ether oxygen, makes the diaryl ether scaffold a "privileged structure" in medicinal chemistry. nih.govacs.org In the realm of material science, the incorporation of diaryl ether units can influence the thermal stability, processability, and photophysical properties of polymers and organic electronic materials.

Role of Halogenated Arenes as Versatile Synthetic Precursors in Advanced Organic Synthesis

Halogenated aromatic compounds are foundational to modern synthetic chemistry, primarily due to their ability to participate in a wide range of metal-catalyzed cross-coupling reactions. The carbon-halogen bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. nih.govacs.orgnih.gov The reactivity of the halogen can be modulated by its nature (I > Br > Cl > F), allowing for selective transformations in polyhalogenated systems.

Overview of Research Trajectories for Substituted Phenoxybenzenes, with Focus on 1-(4-Bromophenyl)-4-ethoxybenzene

Substituted phenoxybenzenes, a subclass of diaryl ethers, are of particular interest due to the diverse functionalities that can be introduced onto the phenyl rings. Research in this area often focuses on the development of novel synthetic methodologies to access these compounds with high efficiency and selectivity. Furthermore, the exploration of their potential applications in various fields, from drug discovery to materials science, is a continuous endeavor. This compound, with its bromo and ethoxy substituents, represents a versatile intermediate that can be further functionalized at two distinct positions, making it a valuable tool for creating libraries of related compounds for structure-activity relationship studies.

Scope and Objectives of Academic Research on this compound and Related Derivatives

Academic research centered on this compound and its derivatives is multifaceted. A primary objective is the optimization of its synthesis, exploring greener and more efficient catalytic systems. Another key area of investigation is its utility as a building block in the synthesis of more complex molecules with potential biological activity or interesting material properties. For instance, the bromine atom can be readily transformed via cross-coupling reactions to introduce a variety of substituents, while the ethoxy group can be modified to tune the compound's solubility and other physicochemical properties. The overarching goal is to leverage the unique structural and electronic features of this molecule to advance the fields of organic synthesis, medicinal chemistry, and materials science.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(4-ethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNZDANAUJJRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578796 | |

| Record name | 4-Bromo-4'-ethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58743-80-9 | |

| Record name | 4-Bromo-4′-ethoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58743-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-ethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Bromophenyl 4 Ethoxybenzene

Retrosynthetic Analysis and Strategic Disconnections for the Diaryl Ether Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, often commercially available, starting materials. ias.ac.insemanticscholar.org This process involves the conceptual breaking of bonds, known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.innumberanalytics.com

The structure of 1-(4-bromophenyl)-4-ethoxybenzene is characterized by a central diaryl ether linkage (Ar-O-Ar'). For compounds containing a heteroatom, a primary strategic disconnection occurs at the bonds adjacent to that heteroatom. ias.ac.inlkouniv.ac.in In this case, the most logical disconnections are the two carbon-oxygen (C-O) bonds of the ether.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the oxygen atom and the 4-bromophenyl ring. This disconnection simplifies the target molecule into a 4-bromophenoxide synthon and a 4-ethoxyphenyl cation synthon.

Pathway B: Disconnection of the bond between the oxygen atom and the 4-ethoxyphenyl ring. This alternative route yields a 4-ethoxyphenoxide synthon and a 4-bromophenyl cation synthon.

These two pathways represent the most direct approaches to simplifying the diaryl ether framework, as they correspond to well-established ether synthesis reactions like the Williamson, Ullmann, and Buchwald-Hartwig ether syntheses. wikipedia.orgwikipedia.orgslideshare.net

Table 1: Key Disconnection Pathways for this compound

| Pathway | Disconnected Bond | Generated Synthons |

|---|---|---|

| A | (4-bromophenyl)–O | 4-Bromophenoxide and 4-Ethoxyphenyl cation |

| B | (4-ethoxyphenyl)–O | 4-Ethoxyphenoxide and 4-Bromophenyl cation |

Functional Group Interconversion (FGI) is a critical step in retrosynthetic analysis where one functional group is converted into another to facilitate a key disconnection or to prepare a necessary precursor. ias.ac.inlkouniv.ac.in

In the synthesis of this compound, several FGI strategies can be envisioned:

Formation of the Ethoxy Group: The 4-ethoxyphenol (B1293792) precursor from Pathway B can be retrosynthetically derived from a simpler starting material like hydroquinone (B1673460) (1,4-dihydroxybenzene) or 4-aminophenol. An FGI step, specifically a Williamson ether synthesis (alkylation of a phenol), would convert a hydroxyl group into the required ethoxy group.

Introduction of the Bromo Group: An aromatic amino group can be converted into a bromine via a Sandmeyer reaction. ias.ac.in For instance, 4-bromoaniline (B143363) could be derived from aniline. ias.ac.in Similarly, phenols can be converted into aryl halides under mild conditions, often via an intermediate such as a triflate. organic-chemistry.orgresearchgate.net

Precursor Synthesis: The synthesis might begin from even simpler materials. For example, 4-ethoxyphenol could be synthesized from phenol (B47542) by nitration, reduction to 4-aminophenol, followed by diazotization and hydrolysis to 4-hydroxyphenol (hydroquinone), and finally selective etherification. Each of these steps represents an FGI.

Synthons are idealized fragments resulting from a disconnection; they are not real reagents. ias.ac.in The next step is to identify their corresponding synthetic equivalents, which are the actual chemical reagents used in the synthesis. lkouniv.ac.in

Based on the disconnections identified in section 2.1.1, the following starting materials can be proposed:

For Pathway A:

The 4-bromophenoxide synthon's synthetic equivalent is 4-bromophenol .

The 4-ethoxyphenyl cation synthon can be represented by various reagents depending on the chosen coupling reaction, such as 4-iodoethoxybenzene , 4-bromoethoxybenzene , or 4-ethoxyphenylboronic acid .

For Pathway B:

The 4-ethoxyphenoxide synthon's synthetic equivalent is 4-ethoxyphenol .

The 4-bromophenyl cation synthon's synthetic equivalent is typically an aryl halide like 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene (B50087) . The use of an aryl halide with differing halogens (e.g., I and Br) can provide regioselectivity in certain cross-coupling reactions.

Table 2: Synthons and Corresponding Synthetic Equivalents

| Pathway | Synthon | Synthetic Equivalent (Reagent) |

|---|---|---|

| A | 4-Bromophenoxide | 4-Bromophenol |

| 4-Ethoxyphenyl cation | 4-Iodoethoxybenzene, 4-Bromoethoxybenzene, 4-Ethoxyphenylboronic acid | |

| B | 4-Ethoxyphenoxide | 4-Ethoxyphenol |

| 4-Bromophenyl cation | 1,4-Dibromobenzene, 1-Bromo-4-iodobenzene |

Catalytic Cross-Coupling Approaches for Aryl Ether Formation

The formation of the C-O bond in diaryl ethers is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Palladium and copper are the two most prominent metals used for this transformation.

The Buchwald-Hartwig amination has been extended to C-O coupling, providing a powerful and general method for the synthesis of diaryl ethers under relatively mild conditions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction couples an aryl halide or triflate with an alcohol or phenol. chemeurope.com

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst. chemeurope.comlibretexts.org For the synthesis of this compound, this would involve reacting 4-ethoxyphenol with an aryl halide like 1,4-dibromobenzene.

Key components of this reaction include:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃ are common choices. wikipedia.orgbeilstein-journals.org

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are essential. Examples include biarylphosphine ligands (e.g., X-Phos, RockPhos) and ferrocene-based ligands (e.g., dppf). wikipedia.orgacs.orgacs.org The ligand's structure is crucial for promoting the reductive elimination step over side reactions. acs.orgacs.org

Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). beilstein-journals.orgacs.org

Table 3: Typical Conditions for Palladium-Catalyzed Diaryl Ether Synthesis

| Component | Examples | Typical Conditions/Notes |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Catalyst loading is typically low (1-5 mol%). acs.org |

| Ligand | X-Phos, S-Phos, RuPhos, dppf, BINAP | Bulky, electron-rich ligands are preferred to facilitate reductive elimination. wikipedia.orgacs.org |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Base choice can be critical and is often substrate-dependent. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are generally used. beilstein-journals.org |

| Temperature | Room temperature to ~110 °C | Milder conditions are often possible compared to Ullmann-type couplings. acs.org |

The Ullmann condensation is the classical method for forming diaryl ethers, traditionally requiring stoichiometric copper powder and high reaction temperatures (often >200 °C). wikipedia.orgacs.org Modern advancements have led to the development of copper-catalyzed Ullmann-type reactions that proceed under much milder conditions with catalytic amounts of a copper source. organic-chemistry.orgacs.org

These improved methods often utilize a Cu(I) salt, such as CuI, as the catalyst, in combination with a ligand and a base. acs.org The reaction couples an aryl halide with a phenol. For the target molecule, this would typically involve reacting 4-ethoxyphenol with a reactive aryl halide like 1-bromo-4-iodobenzene in the presence of a copper catalyst. nih.gov

Key features of modern Ullmann-type reactions include:

Copper Source: Catalytic amounts (0.25 to 10 mol%) of copper(I) salts like CuI or CuCl are commonly used. acs.orgrsc.org Air-stable Cu(I) complexes can also serve as effective catalysts. umass.edu

Ligand: The addition of ligands such as diamines, N,N-dimethylglycine, or 1-naphthoic acid can significantly accelerate the reaction and improve yields, allowing for lower reaction temperatures. organic-chemistry.orgacs.org

Base: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed bases. organic-chemistry.orgacs.org

Table 4: Typical Conditions for Modern Copper-Catalyzed Diaryl Ether Synthesis

| Component | Examples | Typical Conditions/Notes |

|---|---|---|

| Copper Source | CuI, CuCl, Cu(OTf)₂ | Cu(I) is believed to be the active catalytic species. organic-chemistry.org |

| Ligand | N,N-Dimethylglycine, 1,10-Phenanthroline, 1-Naphthoic acid | Ligands enhance catalyst solubility and reactivity. acs.org |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | The base deprotonates the phenol to form the active nucleophile. acs.org |

| Solvent | Toluene, DMF, NMP, Dioxane | Polar aprotic solvents are common, though nonpolar solvents can also be used. acs.orgumass.edu |

| Temperature | 90 °C to 130 °C | Significantly milder than traditional Ullmann conditions. organic-chemistry.orgnih.gov |

Table of Mentioned Compounds

Electrophilic Aromatic Substitution Routes for Bromination of Phenoxybenzene Precursors

The introduction of a bromine atom onto a phenoxybenzene precursor is a critical step that can be effectively achieved through electrophilic aromatic substitution. The success of this approach hinges on understanding the electronic effects of the substituents on the aromatic rings.

Regioselectivity and Directing Effects of the Ethoxy Group on Bromination

The ethoxy group (–OCH2CH3) on the phenoxybenzene precursor is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is primarily due to the ability of the oxygen atom's lone pairs to donate electron density into the benzene (B151609) ring through resonance. nih.govnih.gov This donation of electrons stabilizes the cationic intermediate, known as an arenium ion or sigma complex, that forms during the reaction. lew.ro

When the electrophile (Br+) attacks the positions ortho or para to the ethoxy group, a particularly stable resonance contributor can be drawn where the positive charge is delocalized onto the oxygen atom, fulfilling the octet rule for all atoms. nih.gov This significant stabilization lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate. nih.gov Consequently, bromination occurs preferentially at the para position due to less steric hindrance compared to the ortho positions. lew.ro While the ethoxy group strongly directs substitution to its own ring, the phenoxy group as a whole will influence the reactivity of the second ring.

| Position of Attack | Intermediate Stability | Reason for Stability/Instability | Major/Minor Product |

|---|---|---|---|

| Para | High | Resonance stabilization including a contributor where the positive charge is on the oxygen atom. nih.gov Minimal steric hindrance. | Major |

| Ortho | High | Resonance stabilization including a contributor where the positive charge is on the oxygen atom. nih.gov | Minor (due to steric hindrance) |

| Meta | Low | The positive charge cannot be delocalized onto the oxygen atom through resonance. nih.gov | Not significantly formed |

Mechanistic Pathways of Electrophilic Aromatic Bromination

The mechanism of electrophilic aromatic bromination of a substituted benzene, such as a phenoxybenzene derivative, is a well-established two-step process. nih.govresearchgate.net

The first step involves the generation of a strong electrophile. Molecular bromine (Br2) itself is not electrophilic enough to react with a stable aromatic ring. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr3), is required. researchgate.netnih.gov The catalyst polarizes the Br-Br bond, creating a more potent electrophile that behaves like a bromine cation (Br+). nih.gov

The second step is the rate-determining step, where the π electrons of the aromatic ring attack the electrophilic bromine. nih.gov This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion, or σ-complex. lew.roacs.org

Alternative Synthetic Routes and Methodological Innovations

Beyond classical electrophilic substitution, modern organic synthesis offers powerful tools for the construction of the diaryl framework of this compound, including the use of organometallic reagents and highly efficient one-pot strategies.

Utilization of Grignard Reagents or Organolithium Compounds in Construction of Aryl Frameworks

Organometallic reagents, particularly Grignard and organolithium compounds, are cornerstones of carbon-carbon bond formation and can be adapted for the synthesis of diaryl ethers. acs.orggoogle.com These reagents function as potent nucleophiles.

Grignard Reagents: A Grignard reagent, such as 4-ethoxyphenylmagnesium bromide, can be prepared by reacting 4-bromoethoxybenzene with magnesium metal in an anhydrous ether solvent. google.com This organometallic species can then, in principle, be used in a coupling reaction with a suitable electrophile to form the diaryl ether. However, direct coupling with another aryl halide like 1,4-dibromobenzene can be challenging and often requires a transition-metal catalyst.

Organolithium Compounds: Organolithium reagents are generally more reactive than their Grignard counterparts. acs.org An aryl lithium compound can be prepared through the reaction of an aryl halide with lithium metal or via a lithium-halogen exchange reaction, which is often very fast even at low temperatures. For example, reacting 1,4-dibromobenzene with one equivalent of an alkyllithium (like n-butyllithium) at low temperature could selectively form 4-bromophenyllithium. This highly nucleophilic intermediate could then react with an appropriate electrophile to build the diaryl ether framework. Due to their high reactivity, organolithium compounds react rapidly with water and air, necessitating strict anhydrous and inert atmosphere conditions. acs.org

| Feature | Grignard Reagents (RMgX) | Organolithium Reagents (RLi) |

|---|---|---|

| Preparation | Reaction of an alkyl/aryl halide with magnesium metal. google.com | Reaction of an alkyl/aryl halide with lithium metal or via lithium-halogen exchange. acs.org |

| Reactivity | Strong nucleophiles and strong bases. | Generally more reactive and more basic than Grignard reagents. acs.org |

| Reaction Conditions | Requires anhydrous conditions; initiation can sometimes be difficult. | Requires strict anhydrous and inert atmosphere; often run at very low temperatures. |

| Application in Diaryl Ether Synthesis | Typically used in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling). | Can be used in nucleophilic aromatic substitution with activated aryl halides or in metal-catalyzed couplings. |

One-Pot Synthetic Strategies for Enhanced Efficiency

While a specific one-pot synthesis for this compound is not prominently detailed, the principles can be applied from related transformations. For instance, palladium-catalyzed one-pot methods have been developed for unsymmetrical diaryl thioethers, which are structural analogs of diaryl ethers. lew.ro Such a process could involve the in situ formation of a key intermediate followed by a subsequent coupling reaction. A hypothetical one-pot synthesis for our target compound could involve a Friedel-Crafts acylation of phenetole (B1680304) followed by an in situ reduction and subsequent bromination, combining multiple transformations into a single, streamlined process. The development of such a procedure would be a significant advancement, offering a more atom-economical and environmentally friendly route to this valuable compound.

Compound Index

| Compound Name |

|---|

| 1,4-dibromobenzene |

| This compound |

| 4-bromoethoxybenzene |

| 4-bromophenyllithium |

| 4-ethoxyphenylmagnesium bromide |

| Bromine |

| n-butyllithium |

| Iron(III) bromide |

| Phenetole |

| Phenoxybenzene |

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl 4 Ethoxybenzene

Reactivity Towards Electrophilic Aromatic Substitution on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the reactivity of 1-(4-bromophenyl)-4-ethoxybenzene in these reactions is dictated by the directing effects of its substituents.

Influence of Substituents on Activation and Regioselectivity of Electrophilic Attack

The ethoxy group (-OEt) on one of the phenyl rings is a potent activating group and an ortho, para-director. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which enriches the electron density of the aromatic ring at the positions ortho and para to the ethoxy group, thereby making them more susceptible to electrophilic attack. Conversely, the bromine atom on the other phenyl ring is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. This dual nature arises from the competing inductive and resonance effects. While bromine's electronegativity withdraws electron density from the ring inductively (deactivating), its lone pairs can be donated via resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho or para positions.

In this compound, the ethoxy-substituted ring is significantly more activated towards electrophilic attack than the bromo-substituted ring. Therefore, electrophilic substitution is expected to occur predominantly on the ethoxy-activated ring. Within this ring, the para position is already occupied by the bromophenyl group, leaving the two ortho positions as the primary sites for substitution.

Specific Reactions: Further Halogenation, Nitration, and Sulfonation

While specific experimental data for the halogenation, nitration, and sulfonation of this compound is not extensively reported in readily available literature, the expected outcomes can be predicted based on established principles of electrophilic aromatic substitution.

Further Halogenation: The introduction of a second halogen atom, for instance, through bromination using Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would be directed to the positions ortho to the strongly activating ethoxy group.

Nitration: The nitration of this compound, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would also be expected to yield products where the nitro group (-NO₂) is introduced at the positions ortho to the ethoxy group.

Sulfonation: Similarly, sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H) at the ortho positions of the ethoxy-substituted ring.

The following table summarizes the expected major products for these electrophilic aromatic substitution reactions.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-2-bromo-4-ethoxybenzene |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromophenyl)-4-ethoxy-2-nitrobenzene |

| Sulfonation | H₂SO₄, SO₃ | 4'-(4-Bromophenyl)-3'-ethoxybenzenesulfonic acid |

Nucleophilic Aromatic Substitution Pathways and Potential Transformations

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace substituents on an aromatic ring with nucleophiles. This reaction is generally facilitated by the presence of strong electron-withdrawing groups.

Reactivity of the Bromine Atom in SNAr Reactions

The bromine atom on this compound is a potential leaving group in SNAr reactions. However, for a successful SNAr reaction to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. In the case of this compound, the bromo-substituted ring is not strongly activated by electron-withdrawing groups. The ethoxy group on the other ring is an electron-donating group, which would not facilitate nucleophilic attack on the brominated ring. Therefore, direct SNAr reactions to replace the bromine atom are expected to be challenging under standard conditions and would likely require harsh reaction conditions or the use of highly reactive nucleophiles.

Potential for Replacement or Modification of the Ethoxy Group

The ethoxy group, being an ether linkage, is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically using reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). This cleavage would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group, leading to the formation of the corresponding phenol (B47542), 4-(4-bromophenyl)phenol, and ethyl halide. This transformation opens up possibilities for further functionalization at the phenolic hydroxyl group.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The aryl bromide functionality in this compound is a highly valuable handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. This compound can readily participate as the aryl bromide partner in such reactions. For instance, coupling with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would yield a terphenyl derivative.

Heck-Mizoroki Reaction: The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to introduce a vinyl group at the position of the bromine atom.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. This compound can be reacted with an amine in the presence of a palladium catalyst and a strong base (e.g., NaOt-Bu) to form the corresponding N-arylated product.

The table below provides a summary of potential cross-coupling reactions involving this compound.

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Terphenyl derivative |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, Base | Stilbene derivative |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd catalyst, Ligand, Base | N-Aryl amine |

Suzuki-Miyaura Coupling for Formation of Biaryl Systems

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C(sp²)–C(sp²) bonds, and this compound is a suitable coupling partner in these reactions. libretexts.org This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. libretexts.orgtezu.ernet.in

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The cycle begins with the oxidative addition of the aryl halide, this compound, to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgnobelprize.org This is often the rate-determining step. libretexts.org Subsequently, in the transmetalation step, the organic group from the boronic acid derivative is transferred to the palladium(II) complex, a process facilitated by the base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

The choice of catalyst, ligand, base, and solvent system can significantly influence the efficiency and outcome of the Suzuki-Miyaura coupling. Palladium catalysts, often supported on various materials like magnetic nanoparticles, are commonly employed. jsynthchem.com Ligands such as phosphines or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the palladium catalyst and modulating its reactivity. nih.gov For instance, the use of a bulky Pd-PEPPSI-embedded conjugated microporous polymer has been shown to be effective in the coupling of aryl chlorides, which are generally less reactive than aryl bromides. rsc.org

A representative example is the coupling of an aryl bromide with a phenylboronic acid. nih.govchemspider.com In a typical procedure, the aryl halide and the boronic acid are reacted in the presence of a palladium catalyst and a base, such as potassium hydroxide (B78521) or potassium carbonate, in a suitable solvent like aqueous ethanol (B145695) or a mixture of methanol (B129727) and toluene. chemspider.comresearchgate.net The reaction can often be carried out under mild conditions and open to the air. nih.govchemspider.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is interactive. Users can sort the data by clicking on the column headers.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Palladium standard solution | 1M Potassium hydroxide | 95% Ethanol | 64% chemspider.com |

| Bromobenzene | Phenylboronic acid | (NHC)₂PdBr₂ complexes | KOH | H₂O/2-propanol | Not specified nih.gov |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | Methanol | 98% rsc.org |

| 1-Chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | Methanol | 97% rsc.org |

Heck and Sonogashira Coupling Reactions for C-C Bond Construction

Beyond the Suzuki-Miyaura coupling, this compound is also a viable substrate for other palladium-catalyzed C-C bond-forming reactions, namely the Heck and Sonogashira couplings. These reactions expand the synthetic utility of this diaryl ether by enabling the introduction of alkenyl and alkynyl functionalities, respectively. tezu.ernet.inrsc.org

The Heck reaction involves the coupling of the aryl halide with an alkene. youtube.com The catalytic cycle of the Heck reaction shares the initial oxidative addition step with the Suzuki-Miyaura coupling, where the palladium(0) catalyst inserts into the carbon-bromine bond of this compound. nobelprize.org This is followed by migratory insertion of the alkene into the arylpalladium(II) bond. A subsequent β-hydride elimination step forms the new C-C double bond in the product and generates a hydridopalladium(II) species, which upon reductive elimination of HBr (neutralized by a base) regenerates the palladium(0) catalyst. youtube.com

The Sonogashira coupling , on the other hand, facilitates the formation of a C-C bond between the aryl halide and a terminal alkyne. youtube.com The traditional Sonogashira reaction is co-catalyzed by palladium and a copper(I) salt. researchgate.net The proposed mechanism involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the arylpalladium(II) halide complex generated from the oxidative addition of this compound to the palladium(0) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to afford the aryl-alkyne product and regenerate the palladium(0) catalyst. researchgate.net Copper-free Sonogashira protocols have also been developed, which are particularly advantageous as they avoid issues related to copper-induced side reactions like the dimerization of acetylenes. organic-chemistry.org In these systems, a base is typically sufficient to facilitate the deprotonation of the alkyne and subsequent steps. organic-chemistry.org

Table 2: Overview of Heck and Sonogashira Coupling Reactions This table is interactive. Users can sort the data by clicking on the column headers.

| Reaction | Coupling Partner | Key Mechanistic Steps | Product Type |

|---|---|---|---|

| Heck Coupling | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination | Aryl-substituted alkene |

Other Transition Metal-Catalyzed C-Heteroatom Coupling Reactions

The reactivity of the C-Br bond in this compound extends to the formation of carbon-heteroatom bonds, most notably C-N and C-O bonds, through reactions like the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The choice of phosphine (B1218219) ligands is critical for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions with high temperatures and stoichiometric amounts of copper, modern protocols often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org For the formation of diaryl ethers (C-O coupling), an aryl halide is reacted with a phenol in the presence of a copper catalyst and a base. wikipedia.org The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Similarly, the Goldberg reaction, a variation of the Ullmann condensation, is used for C-N bond formation by coupling an aryl halide with an amine. wikipedia.org

Table 3: C-Heteroatom Coupling Reactions This table is interactive. Users can sort the data by clicking on the column headers.

| Reaction | Catalyst | Bond Formed | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | C-N | Broad substrate scope, mild conditions, phosphine ligand dependent. libretexts.orgwikipedia.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy are pivotal techniques for probing the electronic structure of molecules. For this compound, these methods reveal insights into its chromophoric system and potential for light emission.

Analysis of Electronic Transitions and Chromophoric Systems

The primary chromophore in this compound is the biphenyl (B1667301) system. The electronic spectrum is characterized by intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the conjugated aromatic rings. The substitution pattern on the biphenyl core significantly influences the position and intensity of these absorption maxima (λ_max).

The parent biphenyl molecule exhibits a strong absorption band around 250 nm. In this compound, the presence of an electron-donating ethoxy group (-OC₂H₅) and a halogen (bromine) atom as substituents causes shifts in these absorption bands. The ethoxy group, acting as an auxochrome, typically induces a bathochromic (red) shift due to the extension of the conjugated system by the lone pair electrons on the oxygen atom. The bromine atom has a dual effect: its lone pairs can participate in resonance, causing a red shift, while its inductive effect can be hypsochromic (blue shift). The net effect is a modification of the energy levels of the molecular orbitals involved in the electronic transitions.

The electronic transitions are further influenced by the dihedral angle between the two phenyl rings. A more planar conformation leads to greater π-orbital overlap and a shift of the absorption to longer wavelengths.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Region | Description |

|---|---|---|---|

| π → π | Biphenyl System | 250-290 nm | High-intensity absorption band characteristic of the conjugated aromatic system. The precise maximum is influenced by the ethoxy and bromo substituents. |

| n → π | Ethoxy Group | Longer Wavelength, Low Intensity | A typically weak and often obscured transition involving the non-bonding electrons of the oxygen atom. |

Methodologies for Photoluminescence and Fluorescence Studies

Photoluminescence and fluorescence studies are conducted to investigate the emission of light from the molecule after it has absorbed photons. For aromatic compounds like this compound, fluorescence is the most common form of photoluminescence.

The methodology for these studies involves the use of a spectrofluorometer. The process includes:

Measuring the Excitation Spectrum: The emission wavelength is fixed at the maximum, and the sample is scanned across a range of excitation wavelengths. The resulting spectrum should ideally match the absorption spectrum.

Measuring the Emission Spectrum: The molecule is excited at its absorption maximum (λ_max), and the emitted light is scanned across a range of longer wavelengths. The difference between the absorption maximum and the emission maximum is known as the Stokes shift.

Determining Quantum Yield: The fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process, can be determined relative to a well-characterized standard, such as quinine (B1679958) sulfate.

For biphenyl derivatives, the fluorescence properties can be sensitive to the electronic nature of the substituents. The presence of the electron-donating ethoxy group and the bromine atom can lead to intramolecular charge transfer (ICT) character in the excited state, which often results in a large Stokes shift and solvent-dependent emission spectra. nih.gov The heavy bromine atom can also promote intersystem crossing to the triplet state, potentially quenching fluorescence and enabling phosphorescence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of organic compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry can measure mass with a precision of a few parts per million (ppm).

For this compound (C₁₄H₁₃BrO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br of nearly equal abundance, provides a distinctive isotopic signature that further confirms the presence of one bromine atom in the molecule.

Table 2: Accurate Mass Data for this compound

| Parameter | Value | Source Isotope |

|---|---|---|

| Molecular Formula | C₁₄H₁₃BrO | - |

| Calculated Monoisotopic Mass | 276.01497 Da | ¹²C, ¹H, ⁷⁹Br, ¹⁶O |

| M+2 Isotope Mass | 278.01292 Da | ¹²C, ¹H, ⁸¹Br, ¹⁶O |

| Expected M / M+2 Ratio | ~1:1 | - |

An experimental HRMS measurement matching these calculated values to within 5 ppm would provide unambiguous confirmation of the elemental composition C₁₄H₁₃BrO.

Interpretation of Fragmentation Patterns for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, creating a unique fingerprint that helps to confirm its structure. The mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺˙) as a doublet at m/z 276 and 278.

The interpretation of the fragmentation pattern is based on the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule would include:

Loss of an ethyl radical: Cleavage of the ethyl-oxygen bond to form a stable phenoxy-type cation.

Loss of an ethoxy radical: Cleavage of the aryl-oxygen bond.

Loss of a bromine atom: Cleavage of the carbon-bromine bond.

Cleavage of the biphenyl bond: Breaking the bond connecting the two phenyl rings.

The NIST WebBook provides mass spectra for related compounds such as 1-bromo-4-ethoxybenzene, which shows characteristic losses of ethyl and ethoxy groups. nist.govnist.gov

Table 3: Predicted Major Fragments for this compound in EI-MS

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 276 / 278 | [C₁₄H₁₃BrO]⁺˙ | - (Molecular Ion) |

| 247 / 249 | [M - C₂H₅]⁺ | •C₂H₅ |

| 231 / 233 | [M - OC₂H₅]⁺ | •OC₂H₅ |

| 197 | [M - Br]⁺ | •Br |

| 169 | [C₁₂H₉O]⁺ | •Br, •H |

| 155 / 157 | [C₆H₄Br]⁺ | •C₈H₉O |

X-ray Diffraction Techniques for Solid-State Structural Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, the methodology and expected outcomes can be described based on studies of closely related compounds, such as other bromophenyl derivatives. nih.govnih.govsunway.edu.my

The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The data are then processed to solve the crystal structure, yielding an electron density map from which the atomic positions can be determined.

Key structural parameters that would be elucidated include:

Crystal System and Space Group: Defines the symmetry of the crystal lattice. For example, a related compound, 1-(4-bromophenyl)but-3-yn-1-one, crystallizes in the monoclinic space group P2₁/n. nih.gov

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.

Torsional Angles: These define the conformation of the molecule, most notably the dihedral angle between the two phenyl rings, which is crucial for understanding the degree of conjugation.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., C-H···O), π-π stacking, and halogen bonding (e.g., C-Br···O or C-Br···π contacts) that stabilize the crystal structure. nih.gov Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts. nih.govsunway.edu.my

Table 4: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Type of Information | Example from a Related Compound (1-(4-bromophenyl)but-3-yn-1-one nih.gov) |

|---|---|---|

| Crystal System | Lattice Symmetry | Monoclinic |

| Space Group | Symmetry Elements | P2₁/n |

| Unit Cell Parameters | Lattice Dimensions | a = 10.02 Å, b = 5.98 Å, c = 15.11 Å, β = 95.99° |

| Dihedral Angle | Molecular Conformation | Angle between aromatic rings (if applicable). |

| Intermolecular Interactions | Crystal Packing Forces | C-H···O hydrogen bonds, H···H, C···H, and H···Br contacts. |

This comprehensive structural information is vital for structure-property relationship studies and for understanding the material's bulk properties.

Role in Contemporary Research and Potential Applications

Application as a Versatile Intermediate in Organic Synthesis

The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, on one of the phenyl rings. This capability is crucial for the synthesis of libraries of compounds for screening in drug discovery and for the development of new materials with tailored properties.

Potential Utility in Medicinal Chemistry and Drug Discovery

The diaryl ether motif is a common feature in many biologically active molecules. nih.govacs.org this compound can serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated as potential inhibitors of HIV-1 reverse transcriptase. nih.govtandfonline.comtandfonline.com By systematically modifying the substituents on the aromatic rings, researchers can explore structure-activity relationships and optimize the pharmacological properties of new drug candidates.

Relevance in the Development of Novel Organic Materials

The rigid, aromatic structure of diaryl ethers makes them attractive components for the design of new organic materials. The properties of these materials, such as their thermal stability, liquid crystalline behavior, and photophysical characteristics, can be fine-tuned by altering the substituents on the aromatic rings. This compound, with its potential for further functionalization, can be used to synthesize novel liquid crystals, polymers, and organic light-emitting diode (OLED) materials.

Theoretical and Computational Chemistry Studies of 1 4 Bromophenyl 4 Ethoxybenzene

Computational Spectroscopy and Property Prediction

Computational methods can also predict various spectroscopic properties of 1-(4-Bromophenyl)-4-ethoxybenzene, which can be compared with experimental spectra for structure verification and interpretation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. mdpi.com

By applying the GIAO method to the DFT-optimized geometry of this compound, the theoretical ¹H and ¹³C NMR chemical shifts can be predicted. mdpi.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the assignment of signals to specific atoms in the molecule. This comparison can also help to confirm the predicted three-dimensional structure.

The following table provides an example of how predicted NMR chemical shifts for this compound would be presented.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (ethoxy, -CH₂) | ~63 | ~4.0 |

| C (ethoxy, -CH₃) | ~15 | ~1.4 |

| C-Br | ~115 | - |

| C-O | ~158 | - |

| Aromatic C/H | ~115-135 | ~6.9-7.5 |

Note: The values in this table are illustrative and represent typical chemical shift ranges for the specified functional groups. They are not the result of actual calculations for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can be performed on the optimized geometry of this compound using DFT. The calculated frequencies correspond to the different ways the atoms in the molecule can vibrate.

A Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, or torsional modes. nih.govnih.govresearchgate.net The VEDA (Vibrational Energy Distribution Analysis) program is often used for this purpose. nih.govresearchgate.net This detailed assignment is crucial for interpreting experimental IR and Raman spectra.

An example of a partial PED analysis for this compound is shown in the table below.

| Calculated Frequency (cm⁻¹) | Assignment | PED Contribution |

| ~3050-3100 | C-H stretching (aromatic) | >90% C-H str |

| ~2850-2950 | C-H stretching (ethoxy) | >90% C-H str |

| ~1590 | C=C stretching (aromatic) | ~80% C=C str |

| ~1240 | C-O-C asymmetric stretching | ~70% C-O-C asym str |

| ~1040 | C-O-C symmetric stretching | ~65% C-O-C sym str |

| ~500-600 | C-Br stretching | ~50% C-Br str + other modes |

Note: The frequencies and PED contributions in this table are representative examples for the types of vibrations found in similar molecules and are for illustrative purposes only.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. It calculates the energies of excited states, which correspond to the absorption of light (UV-Vis spectra), and the subsequent relaxation to the ground state, which can involve the emission of light (fluorescence).

For this compound, TD-DFT calculations would identify the specific electronic transitions responsible for its absorption and emission characteristics. The calculations can determine the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These theoretical spectra can be compared with experimental data to validate the computational model and to assign the nature of the electronic transitions, such as π → π* or n → π* transitions. Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its first singlet excited state, allowing for the calculation of fluorescence emission wavelengths. While the general methodology is well-established, specific TD-DFT studies detailing the electronic absorption and emission spectra for this compound are not prominently available in surveyed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's behavior as an electron donor or acceptor.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the nucleophilicity of a molecule. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the electrophilicity. For this compound, the energies of the HOMO and LUMO can be calculated using methods like Density Functional Theory (DFT). These energy values are critical indicators of the molecule's electronic properties and potential for charge transfer.

Table 1: Calculated Frontier Molecular Orbital Energies Illustrative table based on typical computational outputs. Specific data for this compound is not available in the cited literature.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in cited literature |

| LUMO | Data not available in cited literature |

| NHOMO (HOMO-1) | Data not available in cited literature |

Table 2: Calculated Global Reactivity Descriptors Illustrative table based on typical computational outputs. Specific data for this compound is not available in the cited literature.

| Parameter | Formula | Value |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available in cited literature |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in cited literature |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. This method is invaluable for identifying the sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms. For this compound, the oxygen atom of the ethoxy group would be expected to be an electronegative site.

Regions of positive electrostatic potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. Hydrogen atoms bonded to electronegative atoms often appear as electropositive regions. An MEP analysis of this compound would precisely map these reactive areas, providing a visual guide to its chemical behavior.

Studies of Intermolecular Interactions and Crystal Packing

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts (e.g., C-H···O, C-H···Br, π-π Stacking)

For a molecule like this compound, Hirshfeld analysis allows for the identification and quantification of various non-covalent contacts that stabilize the crystal structure. The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contact distances. The primary interactions expected for this compound would include C-H···O and C-H···Br hydrogen bonds, π-π stacking between the phenyl rings, and other van der Waals forces.

Table 1: Representative Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis for a Structurally Similar Bromophenyl Compound

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~22% | Represents the most frequent, though weaker, van der Waals contacts. |

| H···Br/Br···H | ~36% | Significant contribution indicating the importance of weak C-H···Br hydrogen bonds in the crystal packing. |

| H···O/O···H | ~14% | Corresponds to C-H···O hydrogen bonds involving the ethoxy group, which are crucial for linking molecules. |

| H···C/C···H | ~14% | Relates to C-H···π interactions, where hydrogen atoms interact with the π-system of the phenyl rings. |

| C···C | ~4% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Note: The data presented are representative values based on published analyses of structurally related bromophenyl compounds and serve to illustrate the expected findings for this compound.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational technique that allows for the visualization of weak interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). This method generates three-dimensional isosurfaces that identify the location and nature of non-covalent interactions.

The NCI plot is typically color-coded to distinguish between different types of interactions:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak, delocalized van der Waals interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes in crowded regions.

For this compound, an NCI plot would be expected to reveal several key features. A distinct blue or bluish-green isosurface would likely appear between the oxygen atom of the ethoxy group and nearby hydrogen atoms on adjacent molecules, confirming the presence of C-H···O hydrogen bonds. Similarly, a green surface between the bromine atom and neighboring hydrogens would visualize the C-H···Br interactions. A broad, flat green isosurface between the phenyl rings of two molecules would be indicative of π-π stacking, a crucial interaction for the stability of aromatic compounds in the solid state. The analysis of the sign of the second eigenvalue (λ₂) of the electron density Hessian can further differentiate between bonding (λ₂ < 0) and non-bonded (λ₂ > 0) interactions.

Advanced Computational Methodologies

Beyond static structural analysis, advanced computational methods can simulate the dynamic behavior and electronic properties of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time.

For this compound, MD simulations can be employed to understand its dynamic behavior in various environments, particularly the effect of different solvents on its conformation and aggregation. Simulations in explicit solvents (e.g., water, acetonitrile, hexane) can reveal how solvent molecules arrange around the solute and influence its properties. For instance, in polar solvents, the ethoxy group would be expected to form hydrogen bonds with solvent molecules, affecting the rotational freedom of the molecule. In non-polar solvents, π-π stacking interactions between solute molecules might become more favorable, potentially leading to aggregation.

MD simulations can be used to calculate various properties, including:

Radial Distribution Functions (RDFs): To understand the local ordering of solvent molecules around specific sites of the solute.

Conformational Analysis: To explore the accessible conformations of the molecule and the energy barriers between them.

Diffusion Coefficients: To characterize the translational motion of the molecule within a solvent.

These simulations provide insights into how solvent choice can influence the macroscopic properties and potential applications of the compound.

Computational Electrochemistry for Redox Potential Predictions

Computational electrochemistry, primarily using Density Functional Theory (DFT), allows for the prediction of redox potentials, which are crucial indicators of a molecule's electron-donating or -accepting capabilities. The redox potential of this compound can be computationally estimated by calculating the Gibbs free energy change for the one-electron oxidation or reduction process.

The process typically involves these steps:

Geometry Optimization: The molecular structures of the neutral, oxidized (radical cation), and reduced (radical anion) species are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

Energy Calculation: The electronic energies of the optimized structures are calculated. Solvation effects, which are critical for accurate predictions, are typically included using a polarizable continuum model (PCM).

Potential Calculation: The absolute redox potential is calculated from the difference in free energies between the neutral and charged species. This value is then converted to a potential relative to a standard reference electrode (e.g., SHE or Ag/AgCl) by applying a known conversion factor.

A strong linear correlation often exists between the experimentally determined oxidation potential and the calculated energy of the Highest Occupied Molecular Orbital (EHOMO). For this compound, the electron-donating ethoxy group and the electron-withdrawing bromo group will influence the HOMO and LUMO energy levels, and consequently, its redox potentials. A study on a 4-bromophenyl monolayer on a glassy carbon electrode demonstrated that electron injection can alter the HOMO-LUMO gap, affecting the material's conductive properties. DFT calculations can predict these changes and provide insight into the electrochemical behavior of the molecule.

Materials Science Applications and Derivatization Strategies for Advanced Materials

Utilization as Monomers or Building Blocks in Polymer and Oligomer Synthesis

1-(4-Bromophenyl)-4-ethoxybenzene and its derivatives are employed as fundamental building blocks in the synthesis of conjugated polymers and oligomers, which are essential for various organic electronic applications. The presence of the bromine atom allows for participation in powerful carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Heck couplings, which are cornerstones of modern polymer chemistry.

One significant application is in the synthesis of poly(p-phenylene vinylene) (PPV) and poly(p-phenylene-ethynylene) (PPE) derivatives. nih.gov These polymers are known for their electroluminescent properties. For instance, derivatives of this compound can be used to create alkoxy-substituted PPVs. nih.gov The alkoxy side chains, like the ethoxy group, are crucial for improving the solubility of the resulting polymers, which is a major challenge in processing these otherwise rigid materials. nih.govnih.gov Soluble polymers can be processed from solution to form thin, uniform films required for device fabrication. nih.gov

The compound can also be modified to act as an initiator in controlled polymerization techniques. For example, a derivative, 3-[1-(4-Bromophenyl)ethoxy]-2,2,5-trimethyl-4-phenyl-3-azahexane, was developed as an alkoxyamine initiator for nitroxide-mediated radical polymerization (NMRP). nih.govresearchgate.net This allows for the synthesis of well-defined block copolymers, such as poly(phenylene-vinylene)-b-poly(butylacrylate) (PPV-b-PBA), where the bromophenyl group serves as a latent point for further modification or polymerization. nih.govresearchgate.net

Furthermore, the bromo- and ethoxy- functionalities are key in synthesizing non-symmetric 1,4-dialkoxybenzenes, which can be precursors for more complex oligomers. researchgate.net The synthesis of furan-phenylene co-oligomers, a class of organic semiconductors, can also utilize bromophenyl building blocks in metal-free synthetic routes. ed.ac.uk These oligomers are of interest for their electronic properties and potential in semiconductor applications. ed.ac.uk

Table 1: Examples of Polymers and Oligomers Synthesized Using this compound Derivatives

| Polymer/Oligomer Class | Synthetic Method | Role of Bromophenyl Ethoxybenzene Moiety | Resulting Material Properties | Reference(s) |

|---|---|---|---|---|

| Poly(p-phenylene vinylene) (PPV) Derivatives | Horner-Emmons Coupling, Wessling Method | Monomer precursor providing alkoxy-substituted phenylene units | Improved solubility, tunable optical and electronic properties for OLEDs | nih.govkpi.ua |

| Block Copolymers (e.g., PPV-b-PBA) | Nitroxide-Mediated Radical Polymerization (NMRP) | Forms part of a macroinitiator for controlled polymerization | Well-defined block copolymers with controlled molecular weight and functionality | nih.govresearchgate.net |

| Poly(phenylenes) | Lithiation and Coupling | Monomer for rapid polymerization | Electroactive polymers with potential for functionalization | dtic.mil |

| Furan-Phenylene Co-oligomers | Metal-Free Oxidation/Dehydration Sequence | Building block for creating conjugated systems | Soluble organic semiconductors | ed.ac.uk |

Development of Derivatives for Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics)

The development of derivatives from this compound is a key strategy for creating materials for organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). frontiersin.orgscholaris.caucm.es The core structure can be elaborated into more complex molecules that serve as hosts or emitters in the emissive layer of OLEDs. nih.govnih.govresearchgate.net

A prominent strategy involves using the bromophenyl group as a reactive site to attach various electron-donating or electron-accepting moieties. This leads to the creation of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in controlling charge injection, transport, and recombination in OLEDs. For example, benzophenone-based derivatives, which share a similar diaryl ketone structure, are widely synthesized for OLED applications. nih.govnih.gov The benzophenone (B1666685) framework can act as an electron-deficient core, and by attaching donor units, it's possible to create molecules with intramolecular charge transfer (CT) states, which are beneficial for developing efficient emitters, including those based on thermally activated delayed fluorescence (TADF). nih.govnih.gov

Derivatives are designed to possess high thermal stability and specific photophysical properties. researchgate.netresearchgate.net For instance, new ether-substituted poly(1,4-phenylene vinylene) (PPV) derivatives synthesized from related monomers exhibit optical properties suitable for use in OLEDs. nih.gov The synthesis of these materials often involves coupling reactions like Suzuki or Heck, where the bromo-substituent is essential. nih.govresearchgate.netresearchgate.net The resulting materials are evaluated for their electroluminescent performance, including efficiency and color purity. nih.gov

While direct applications in organic photovoltaics (OPVs) are less specifically detailed, the fundamental principles of tuning energy levels and improving solubility in conjugated polymers derived from such building blocks are also highly relevant to the development of donor and acceptor materials for OPV active layers. researchgate.netsemanticscholar.org

Functionalization for Liquid Crystalline Materials with Tunable Properties

The rigid, elongated (calamitic) shape of the biphenyl (B1667301) core in this compound makes it a suitable scaffold for designing liquid crystalline materials. tcichemicals.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. tcichemicals.comcolorado.edu

To induce liquid crystalline behavior, the core structure is typically functionalized by attaching flexible alkyl or alkoxy chains at one or both ends. nih.govelectronicsandbooks.com The ethoxy group on this compound already serves as one such terminal group. The bromine atom provides a convenient point for further modification, for example, by replacing it with a longer alkyl/alkoxy chain or another functional group via cross-coupling reactions. nih.gov

The type and length of these terminal chains, along with the nature of any linking groups (like esters or azomethines), determine the specific liquid crystal phases (e.g., nematic, smectic) and the temperature range over which they are stable. nih.govscilit.comresearchgate.net For instance, homologous series of 4-biphenylyl 4''-n-alkoxybenzoates have been synthesized and their transition temperatures studied, demonstrating how varying the alkoxy chain length systematically tunes the mesomorphic properties. scilit.com Similarly, Schiff base liquid crystals incorporating a benzyloxy moiety have been shown to exhibit smectic A phases, with stability dependent on the terminal alkyloxy chain length. nih.gov The goal is often to achieve a material with a broad, stable nematic phase at or around room temperature for display applications. semanticscholar.org

Table 2: Influence of Molecular Structure on Liquid Crystal Properties

| Structural Feature | Effect on Liquid Crystal Properties | Example Compound Class | Reference(s) |

|---|---|---|---|

| Rigid Core (e.g., Biphenyl) | Promotes anisotropic molecular arrangement necessary for mesophase formation. | Phenyl Benzoate Derivatives, Biphenyl Carboxylates | nih.govscilit.com |

| Terminal Alkoxy/Alkyl Chains | Affects melting point and clearing point; influences the type of mesophase (nematic vs. smectic). Longer chains tend to stabilize smectic phases. | 4-Biphenylyl 4''-n-alkoxybenzoates, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | nih.govscilit.com |

| Linking Groups (e.g., Ester, Azomethine) | Provides linearity and influences the polarity and stability of the molecule and its mesophases. | Schiff Bases, Phenyl Benzoates | nih.govnih.gov |

| Lateral Substituents | Can disrupt packing, lowering melting points and altering mesophase stability. | Tetrafluorobiphenyl Carboxylates | electronicsandbooks.com |

Design and Synthesis of Derivatives with Tailored Optical or Electronic Properties for Specific Material Applications

The strategic design and synthesis of derivatives based on the this compound framework allow for the fine-tuning of optical and electronic properties for targeted applications, especially in organic electronics. nih.govlbl.gov The modular nature of organic synthesis enables systematic modifications to the core structure to control characteristics such as absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility. researchgate.netsemanticscholar.org

For optical applications, such as in OLEDs, the goal is often to control the emission color and efficiency. This is achieved by attaching different chromophoric or auxochromic groups to the biphenyl core. The bromine atom is an ideal starting point for introducing these functionalities through reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings. For example, attaching electron-donating groups (like amines) and electron-accepting groups (like benzophenone or cyano groups) can create donor-acceptor (D-A) structures. nih.govnih.gov These D-A molecules often exhibit intramolecular charge transfer (CT), which can lead to red-shifted emission and are a key design principle for TADF emitters that can achieve high quantum efficiencies in OLEDs. nih.govresearchgate.net

For electronic applications, such as in organic field-effect transistors (OFETs), the focus is on optimizing molecular packing and orbital overlap to enhance charge transport. The electronic properties are tuned by altering the degree of π-conjugation and the energy levels of the frontier molecular orbitals (HOMO and LUMO). ucm.es For example, extending the conjugation by creating oligomers or polymers from bromophenyl precursors can lower the bandgap. nih.gov The synthesis of poly(phenylene-ethynylene)-alt-poly(phenylene-vinylene)s (PPE-PPVs) with varied alkoxy side chains demonstrates how the backbone structure and substituents collectively determine the photophysical response in both solution and thin films. nih.gov

Integration into Supramolecular Architectures and Nanomaterials

The principles of molecular self-assembly can be applied to derivatives of this compound to construct ordered supramolecular architectures and nanomaterials. researchgate.net This bottom-up approach utilizes non-covalent interactions, such as hydrogen bonding, halogen bonding (where the bromo-group can participate), and π-π stacking, to guide molecules into forming well-defined, larger-scale structures. researchgate.netrsc.org

In the context of crystalline materials, the bromo-substituent can play a direct role in directing the crystal packing. Detailed analyses of N-(4-bromobenzoyl)-substituted sulfonamides reveal how N–H···O hydrogen bonds, in concert with other weak intermolecular interactions, lead to the formation of 1D, 2D, or 3D supramolecular architectures. researchgate.net While not a direct derivative, this illustrates the potential of the bromophenyl moiety to act as a structural director in molecular self-assembly.

Furthermore, liquid crystals themselves are a form of supramolecular assembly. Bent-core liquid crystals can form helical nanofilaments, a unique type of nanotechnology, where chirality emerges at the supramolecular level from achiral molecules. colorado.edu By designing appropriate bent-core molecules derived from building blocks like this compound, it is conceivable to create novel nanomaterials with helical structures. colorado.edu

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Solvent | Temperature | Yield (%) | Key Reference |

|---|---|---|---|---|

| Ullmann Coupling | Pd(PPh₃)₄, Toluene | 80°C | 65–75 | |

| Nucleophilic Substitution | K₂CO₃, DMF | 120°C | 50–60 |

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and bromophenyl ring (aromatic protons at δ 7.2–7.8 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids for steric analysis .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ = 291.0) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, X-ray) when characterizing derivatives?

Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR COSY/HSQC to resolve overlapping signals) .

- Crystallographic Validation : Use SHELXL for structure refinement and check for R-factor convergence (<5%). Discrepancies in X-ray vs. NMR data may indicate dynamic disorder; apply TWINABS for twinned crystals .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify misassignments .

Advanced: What strategies optimize the reaction yield of this compound in large-scale syntheses?

Answer:

- Catalyst Optimization : Replace Pd(PPh₃)₄ with ligand-free Pd(OAc)₂ to reduce costs and improve recyclability .

- Solvent Screening : Use microwave-assisted synthesis in DMF to reduce reaction time (2 hours vs. 18 hours) .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT Calculations : Model transition states for bromine substitution reactions to predict regioselectivity. For example, Fukui indices identify electrophilic sites on the benzene ring .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., ethanol vs. THF) on reaction kinetics using Amber or GROMACS .

- Docking Studies : Screen derivatives for bioactivity by docking into enzyme active sites (e.g., cytochrome P450) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Waste Disposal : Collect halogenated waste separately per EPA guidelines (40 CFR 261). Neutralize residual bromine with NaHSO₃ .

- Emergency Measures : In case of skin contact, wash with 10% ethanol solution followed by soap and water .

Advanced: How do steric and electronic effects influence the design of derivatives for antimicrobial studies?

Answer: